molecular formula C14H9BrCl2O2 B1452724 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride CAS No. 1160260-44-5

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride

Cat. No. B1452724
CAS RN: 1160260-44-5
M. Wt: 360 g/mol
InChI Key: PHQWQDKCOFOPLL-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is a chemical compound with the CAS Number: 1160260-44-5 . It has a molecular weight of 360.03 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 .


Molecular Structure Analysis

The molecular formula for this compound is C14H9BrCl2O2 . This indicates that the molecule is composed of 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.03 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It is also used as a catalyst in various reactions, including the synthesis of polymers, the production of pharmaceuticals, and the synthesis of agrochemicals. Additionally, it is used in the synthesis of biochemicals, such as enzymes and hormones.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is not well understood. It is believed that the compound acts as a catalyst in a variety of reactions, but the exact mechanism is not known. It is also believed that the compound can act as an inhibitor of certain enzymes, but the exact mechanism is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed that the compound can act as an inhibitor of certain enzymes, but the exact mechanism is not known. Additionally, it is believed that the compound can have an effect on the production of certain hormones, but the exact mechanism is not known.

Advantages and Limitations for Lab Experiments

2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride has several advantages and limitations for lab experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, which makes it a cost-effective reagent. However, the compound is volatile and can be hazardous if not handled properly. Additionally, the compound can be toxic if inhaled or ingested, so it is important to take proper safety precautions when working with the compound.

Future Directions

There are several potential future directions for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, the compound could be further developed for use in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. Additionally, further research could be done to investigate the compound’s potential as an inhibitor of certain enzymes. Finally, the compound could be further developed for use as a catalyst in various reactions.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride .

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQWQDKCOFOPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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